Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride
Description
Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrochloride is a chiral secondary amine hydrochloride salt with a cyclopentane backbone. Its stereochemistry is defined by three stereocenters: (1S,2S) on the cyclopentane ring and (S) on the 1-phenylethyl substituent. This compound is synthesized via a sodium ethoxide-mediated condensation of ethyl 2-oxocyclopentanecarboxylate with (S)-1-phenylethylamine, followed by hydrochloric acid salt formation . It serves as a critical intermediate in peptide synthesis and chiral resolution, particularly noted for its role in peptide folding agents and enantioselective applications . Commercial availability (e.g., CymitQuimica, now discontinued) underscores its relevance in pharmaceutical and organic chemistry research .
Properties
IUPAC Name |
ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H/t12-,14-,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRDUSUUBNWRP-XJPBFQKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H]1N[C@@H](C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mandelic Acid Resolution
Mandelic acid selectively crystallizes the desired (1S,2S,S)-diastereomer from a racemic mixture. The process involves:
2,3-Dibenzoyl-d-Tartaric Acid (DBTA) Resolution
DBTA offers higher stereoselectivity for large-scale synthesis:
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The (1R,2S,S)-2 - DBTA salt precipitates, leaving the desired (1S,2S,S)-isomer in solution.
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Multiple recrystallizations yield enantiopure 2 - DBTA (mp 216–219°C, [α]D²⁵ = +32°).
Hydrochloride Salt Formation
The resolved amine is converted to the hydrochloride salt via two approaches:
Direct Treatment with HCl
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The free base of 2 is dissolved in diethyl ether.
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Gaseous HCl is bubbled through the solution, precipitating the hydrochloride salt.
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Yield: 85–90% after recrystallization from ethanol.
Ion Exchange from Hydrobromide Salt
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The hydrobromide salt 2 - HBr (prepared using HBr in acetic acid) is suspended in water.
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Treatment with aqueous NaOH liberates the free base, which is extracted into ether.
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The extract is treated with HCl gas to form the hydrochloride.
Purification and Characterization
Final purification involves recrystallization from ethanol or acetonitrile/water mixtures. Critical analytical data include:
| Property | Value | Source |
|---|---|---|
| Melting point | 134–137°C | |
| Optical rotation ([α]D²⁵) | −31° (c 1.0, CHCl₃) | |
| ¹H NMR (D₂O) | δ 7.41–7.53 (m, 5H, ArH), 4.47 (q) |
Scalability and Process Optimization
Industrial-scale production requires addressing:
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Epimerization risks : Hydrolysis above 70°C causes racemization; reactions are conducted below 60°C.
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Catalyst recycling : Palladium on carbon from hydrogenolysis steps is recovered and reused.
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Solvent selection : Acetonitrile and ethanol enable high-yield recrystallization with minimal waste.
Comparative Analysis of Methods
| Parameter | Mandelic Acid Method | DBTA Method |
|---|---|---|
| Resolution efficiency | 85% ee | >99% ee |
| Yield | 40% | 55% |
| Scalability | Moderate | High |
The DBTA method is preferred for large-scale synthesis due to superior enantioselectivity and yield .
Chemical Reactions Analysis
Types of reactions: : The compound undergoes a variety of reactions, including substitution, reduction, and oxidation. Substitution reactions can occur at the amine or ester functionalities, while reduction and oxidation typically target the cyclopentane ring or the phenylethyl group.
Common reagents and conditions: : Substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base. Reduction can be achieved using hydrogenation with palladium catalysts, and oxidation may use agents like potassium permanganate or chromium trioxide.
Major products: : Depending on the reaction conditions, products can include modified amines, esters, and cyclopentane derivatives. These products have varying reactivities and can serve as intermediates in further synthetic transformations.
Scientific Research Applications
Chemistry: : In organic chemistry, Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride is used as a building block for synthesizing more complex molecules, particularly those requiring chiral centers.
Biology: : The compound's interaction with enzymes and receptors makes it a valuable tool in biological research, particularly in studying stereochemistry-dependent biological activity.
Medicine: : Its potential as a pharmaceutical intermediate means it can be a key component in drug discovery and development, especially for chiral drugs.
Industry: : Industrial applications include the production of fine chemicals and the synthesis of materials with specific chiral properties.
Mechanism of Action: The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The stereochemistry of this compound allows for specific binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Cyclohexane Derivative
(1S,2S)-N1-(2,4-Dimethoxyphenyl)-N2-((S)-1-phenylethyl)cyclohexane-1,2-diamine (C₂₂H₂₉N₂O₂) replaces the cyclopentane ring with a cyclohexane, increasing conformational flexibility. The 2,4-dimethoxyphenyl substituent introduces electron-donating groups, enhancing ligand-metal coordination in asymmetric catalysis .
Cyclopropane Derivative
Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate (C₁₈H₁₈O₂) features a strained cyclopropane ring and a bulky biphenylyl group. This structure is pivotal in materials science for its rigidity and aromatic stacking properties .
Substituted Amine Derivatives
Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate 2,3-Dibenzoyl-d-tartrate (CAS 272447-40-2) employs a tartrate counterion for diastereomeric resolution. The dibenzoyl group enhances steric bulk, improving enantiomeric separation efficiency .
Biological Activity
Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate hydrochloride, commonly referred to as Et-PhECA-HCl, is a compound with significant potential in pharmacological research due to its unique structural characteristics and stereochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₃ClN₂O₂
- Molecular Weight : 261.37 g/mol
- CAS Number : 359586-66-6
- IUPAC Name : Ethyl (1S,2S)-2-(((S)-1-phenylethyl)amino)cyclopentane-1-carboxylate
The compound features a cyclopentane ring with a carboxylic acid group esterified with ethanol and a phenylethylamine moiety. Its chirality at the 1 and 2 positions contributes to its biological activity, making it a candidate for various pharmacological studies .
The precise mechanism of action for Et-PhECA-HCl remains to be fully elucidated. However, its structural similarities to known bioactive compounds suggest potential interactions with various biological targets. Studies have indicated that compounds with similar structures can exhibit activity against specific receptors or enzymes involved in disease processes.
Pharmacological Studies
Preliminary investigations into the biological activity of Et-PhECA-HCl have focused on its efficacy in various cellular assays:
Synthesis Routes
The synthesis of this compound involves several steps that require careful control of stereochemistry:
- Starting Materials : The synthesis typically begins with cyclopentanecarboxylic acid derivatives.
- Chiral Amination : The introduction of the phenylethylamine moiety is achieved through chiral amination techniques.
- Esterification : Finally, the carboxylic acid is esterified with ethanol to form the final product.
These synthetic pathways highlight the importance of maintaining stereochemical integrity throughout the process to ensure the desired biological activity .
Comparative Analysis
To better understand the unique properties of Et-PhECA-HCl, a comparison with similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride | C₈H₁₆ClNO₂ | Simpler structure; lacks phenylethylamine moiety |
| Ethyl (1R,2R)-2-[[(R)-1-phenylethyl]amino]cyclopentanecarboxylate | C₁₆H₂₃ClN₂O₂ | Different stereochemistry; may exhibit different biological activity |
| Ethyl (1R,2R)-2-amino-cyclopentane carboxylate | C₈H₁₆N₂O₂ | More basic structure; less steric hindrance |
The comparison reveals that the presence of both cyclopentane and phenylethylamine moieties in Et-PhECA-HCl may contribute to its distinct pharmacological properties compared to its analogs.
Case Studies and Future Directions
While comprehensive studies specifically targeting Et-PhECA-HCl are scarce, ongoing research into structurally related compounds offers insights into potential therapeutic applications. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the interaction pathways and biological targets.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Q & A
Q. What are the critical steps in synthesizing Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis involves a multi-step process starting with ethyl 2-oxocyclopentanecarboxylate. A key step is the enantioselective reductive amination using (S)-1-phenylethylamine, followed by hydrochlorination. Stereochemical control is achieved via chiral catalysts (e.g., Pd/C for hydrogenation) and purification using chiral HPLC or recrystallization. For example, sodium ethoxide in ethanol facilitates stereochemical retention during cyclization . Yield optimization requires precise temperature control (30–35°C) and inert atmospheres to prevent racemization.
Q. Why is stereochemistry critical for this compound’s biological activity, and how is it validated experimentally?
- Methodological Answer : The (1S,2S) and (S) configurations dictate binding affinity to neurotransmitter receptors (e.g., dopamine, serotonin) due to spatial complementarity with chiral binding pockets. Stereochemical validation employs:
- Circular Dichroism (CD) to confirm optical activity.
- X-ray crystallography for absolute configuration determination.
- Chiral HPLC with comparison to enantiomer standards to assess purity (>98% ee required for pharmacological studies) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., cyclopentane ring protons at δ 1.05–2.56 ppm) and confirms ester/amine functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₄ClNO₂; observed [M+H]+ = 298.1543 vs. calculated 298.1548) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrochloride salt formation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : SAR strategies include:
- Substituent modification : Replacing the phenylethyl group with bulkier aryl groups (e.g., naphthyl) to enhance receptor affinity.
- Enantiomer comparison : Testing (1R,2R) and (R)-phenylethyl analogs to isolate stereospecific effects.
- Pro-drug design : Ester hydrolysis to carboxylic acid derivatives for improved solubility. Computational docking (AutoDock Vina) predicts binding modes, followed by in vitro assays (e.g., radioligand displacement on HEK-293 cells expressing D₂ receptors) .
Q. What computational approaches predict this compound’s interactions with biological targets, and how are they validated?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability in receptor pockets (e.g., serotonin 5-HT₁A) over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations in binding sites.
- Validation : Correlate computational predictions with IC₅₀ values from competitive binding assays. For example, a predicted Ki of 12 nM for dopamine D₂ receptors should align with experimental IC₅₀ = 15 ± 3 nM .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Common discrepancies arise from:
- Stereochemical impurities : Re-analyze batches via chiral HPLC.
- Assay variability : Standardize protocols (e.g., uniform cell lines like SH-SY5Y for neuroactivity assays).
- Receptor subtype specificity : Use subtype-selective antagonists (e.g., ketanserin for 5-HT₂A vs. WAY-100635 for 5-HT₁A) to isolate effects. Meta-analyses of dose-response curves can identify outlier datasets .
Q. What methodologies assess this compound’s stability under physiological and storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 72 hrs) and analyze via LC-MS to identify hydrolysis products (e.g., cyclopentanecarboxylic acid).
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity by HPLC.
- Light Exposure : Use ICH Q1B guidelines with UV/vis spectroscopy to detect photodegradation .
Q. How are in vivo pharmacokinetic properties (e.g., bioavailability, half-life) evaluated for this compound?
- Methodological Answer :
- Rodent Studies : Administer 10 mg/kg intravenously/orally to Sprague-Dawley rats. Collect plasma samples at t = 0.25, 0.5, 1, 2, 4, 8, 24 hrs.
- LC-MS/MS Quantification : Calculate AUC, Cmax, and t₁/₂.
- Tissue Distribution : Sacrifice animals, homogenize organs, and measure compound levels in brain/liver to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
